REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:14](=[O:15])[C:13]3[C:8]4[C:9](=[CH:16][C:17]5[O:21][CH2:20][O:19][C:18]=5[C:7]=4[C:5]=2[CH:6]=1)[CH:10]=[CH:11][N:12]=3.[I:22][CH3:23]>C(Cl)(Cl)Cl>[CH3:23][N+:12]1[CH:11]=[CH:10][C:9]2[C:8]3=[C:7]([C:18]4[O:19][CH2:20][O:21][C:17]=4[CH:16]=2)[C:5]2[C:4]([C:14](=[O:15])[C:13]=13)=[CH:3][CH:2]=[CH:1][CH:6]=2.[I-:22] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C3=C4C(C=CN=C4C2=O)=CC5=C3OCO5
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C3=C4C(C=CN=C4C2=O)=CC5=C3OCO5
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated in accordance with Example 1
|
Type
|
TEMPERATURE
|
Details
|
After 24 hours at reflux
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CUSTOM
|
Details
|
excess iodomethane removed
|
Type
|
FILTRATION
|
Details
|
the red crystals filtered
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |